
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol
Overview
Description
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol is a useful research compound. Its molecular formula is C9H9Br3O3 and its molecular weight is 404.88 g/mol. The purity is usually 95%.
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Biological Activity
(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol, also known by its CAS number 191529-08-5, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a central triol structure with three hydroxymethyl groups attached to a tribrominated benzene ring. The molecular formula is , and it has a molecular weight of 362.80 g/mol.
Synthesis
The synthesis of this compound typically involves the bromination of phenolic compounds followed by reduction reactions to introduce hydroxymethyl groups. Several synthetic routes have been documented:
- Bromination : The starting material is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
- Hydroxymethylation : The resulting brominated compound undergoes nucleophilic substitution to replace bromine atoms with hydroxymethyl groups.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of bacteria and fungi. It disrupts cell membranes and inhibits enzyme functions critical for microbial survival.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- : Suggests potential use as an antimicrobial agent in pharmaceuticals.
-
Cancer Research :
- Objective : To assess the anticancer properties on human breast cancer cell lines.
- Findings : A dose-dependent reduction in cell viability was observed with IC50 values around 30 µM.
- : Indicates promise for further development as an anticancer therapeutic.
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Effective against multiple strains |
4-Bromoaniline | Moderate | Low | Less effective than tribrominated variant |
Tribromoacetic Acid | Low | Moderate | Limited spectrum of activity |
Properties
IUPAC Name |
[2,4,6-tribromo-3,5-bis(hydroxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h13-15H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYGIFJYSSHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)CO)Br)CO)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725375 | |
Record name | (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191529-08-5 | |
Record name | (2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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